Cas no 716-17-6 (1,2-Propanediol,3-(6-amino-9H-purin-9-yl)-)
716-17-6 structure
Product Name:1,2-Propanediol,3-(6-amino-9H-purin-9-yl)-
Numero CAS:716-17-6
MF:C8H11N5O2
MW:209.205240488052
CID:565908
PubChem ID:114769
Update Time:2025-04-19
1,2-Propanediol,3-(6-amino-9H-purin-9-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-Propanediol,3-(6-amino-9H-purin-9-yl)-
- (+/-)-DHPA
- (+-)-3-(6-Amino-9H-purin-9-yl)-1,2-propanediol
- (R,S)-3-(6-Amino-9H-purin-9-yl)-1,2-propanediol
- (R,S)-9-(2,3-Dihydroxypropyl)adenine
- 1,2-Propanediol, 3-(6-amino-9H-purin-9-yl)-, (+-)-
- 1,2-Propanediol, 3-(6-amino-9H-purin-9-yl)-, (R,S)-
- 9-D-(2,3-Dihydroxypropyl)adenine
- NCI60_008824
- 9-(2,3-Dihydroxypropyl)adenine
- Oprea1_582201
- Oprea1_333016
- NSC627616
- EU-0000417
- CHEMBL11390
- 716-17-6
- BDBM50105900
- (2s)-3-(6-amino-9h-purin-9-yl)propane-1,2-diol
- AKOS016037915
- 9H-Purine-9-propanol,6-amino-.alpha.-hydroxy-
- AKOS000291492
- 3-(6-Amino-9H-purin-9-yl)-1,2-propanediol
- (2R)-3-(6-aminopurin-9-yl)propane-1,2-diol
- 9-(2,3-Dihydroxypropyl)-adenine
- 3-(6-aminopurin-9-yl)propane-1,2-diol
- (S)-DHPA
- SR-01000391791
- NSC-627616
- CCG-103409
- DTXSID201270022
- HMS1677K18
- SR-01000391791-1
- SCHEMBL936287
-
- Inchi: 1S/C8H11N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)1-5(15)2-14/h3-5,14-15H,1-2H2,(H2,9,10,11)
- Chiave InChI: GSLQFBVNOFBPRJ-UHFFFAOYSA-N
- Sorrisi: OC(CO)CN1C=NC2=C(N)N=CN=C12
Proprietà calcolate
- Massa esatta: 209.09143
- Massa monoisotopica: 209.091
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 217
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _1.5
- Superficie polare topologica: 110A^2
Proprietà sperimentali
- Densità: 1.73
- Punto di ebollizione: 577.8°C at 760 mmHg
- Punto di infiammabilità: 303.2°C
- Indice di rifrazione: 1.788
- PSA: 110.08
1,2-Propanediol,3-(6-amino-9H-purin-9-yl)- Letteratura correlata
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
716-17-6 (1,2-Propanediol,3-(6-amino-9H-purin-9-yl)-) Prodotti correlati
- 707-99-3(2-(6-Aminopurin-9-yl)ethanol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti